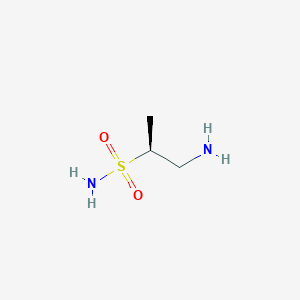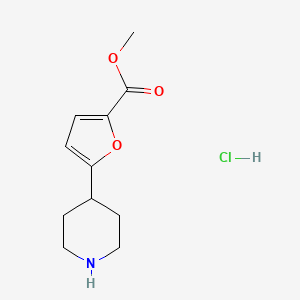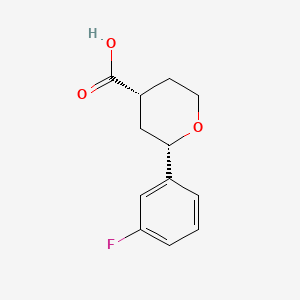
tert-Butyl (E)-(2-(2-nitrovinyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a nitroethenyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-nitroethenyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed:
Reduction: Formation of tert-butyl N-[2-(2-aminoethyl)phenyl]carbamate.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It may also be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The carbamate group can act as a protecting group, preventing unwanted reactions during synthesis. The phenyl ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Tert-butyl N-[2-(2-aminoethyl)phenyl]carbamate: A reduced form of the compound with an amine group instead of a nitro group.
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate: A hydroxylated derivative with different reactivity and applications.
Tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate: A brominated derivative used in further substitution reactions.
Uniqueness: Tert-butyl N-[2-(2-nitroethenyl)phenyl]carbamate is unique due to the presence of both nitro and carbamate groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-2-nitroethenyl]phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-11-7-5-4-6-10(11)8-9-15(17)18/h4-9H,1-3H3,(H,14,16)/b9-8+ |
InChI Key |
GZSNUMOXVJGFNN-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



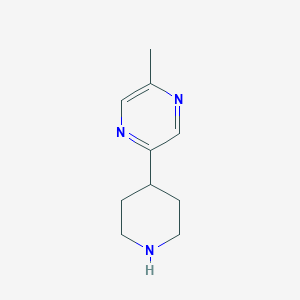
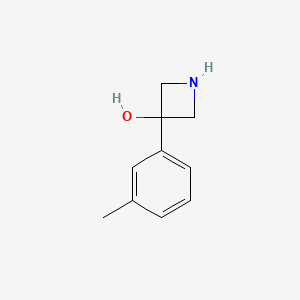
![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
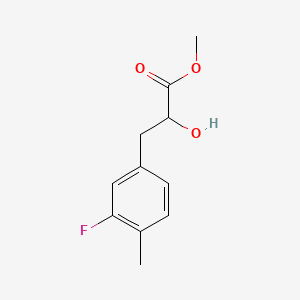
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
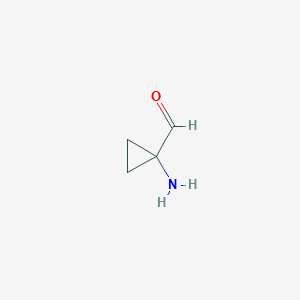
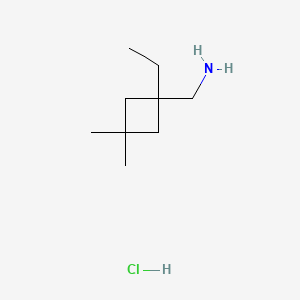
![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
